3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide
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Overview
Description
3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide is a complex organic compound featuring a benzamide core with multiple ethoxy groups and a pyrrolidinyl moiety linked to a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The thiophenyl group is introduced through a nucleophilic substitution reaction, followed by the attachment of the pyrrolidinyl moiety. The ethoxy groups are then added through a series of etherification reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The ethoxy groups can be oxidized to form ethyl esters.
Reduction: : The benzamide core can be reduced to form an amine.
Substitution: : The thiophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like halides or alkyl groups can be used for substitution reactions.
Major Products Formed
Oxidation: : Ethyl esters of the corresponding acids.
Reduction: : Primary or secondary amines.
Substitution: : Derivatives with different substituents on the thiophenyl group.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity has been studied for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3,4,5-triethoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the triethoxy groups and the pyrrolidinyl moiety linked to a thiophenyl group. Similar compounds might include other benzamide derivatives or compounds with similar functional groups, but the exact structure and arrangement of these groups set this compound apart.
List of Similar Compounds
Trimethoxyphenyl (TMP) derivatives
Thienothiophenes
Benzamide derivatives with different substituents
Properties
IUPAC Name |
3,4,5-triethoxy-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c1-4-26-19-11-17(12-20(27-5-2)21(19)28-6-3)22(25)23-18-7-9-24(14-18)13-16-8-10-29-15-16/h8,10-12,15,18H,4-7,9,13-14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXQWKSZAQBGRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCN(C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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